N-benzyloxolane-2-carboxamide
Description
N-Benzyloxolane-2-carboxamide is a synthetic carboxamide derivative featuring an oxolane (tetrahydrofuran) ring fused to a carboxamide group, with a benzyl substituent on the nitrogen atom. This structure confers unique physicochemical properties, including moderate lipophilicity due to the benzyl group and conformational rigidity from the oxolane ring.
Properties
IUPAC Name |
N-benzyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOVPVPUYCVARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyloxolane-2-carboxamide typically involves the condensation of benzyloxolane with a carboxylic acid derivative. One common method is the reaction of benzyloxolane with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with ammonia or an amine to yield the carboxamide . The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-benzyloxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The benzyloxolane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted benzyloxolane derivatives.
Scientific Research Applications
N-benzyloxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyloxolane-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues: 2-Aminobenzamides
2-Aminobenzamides share a benzamide core but differ in substituents: the amino group at the ortho position contrasts with N-benzyloxolane-2-carboxamide’s oxolane-benzyl motif.
Key Differences:
| Property | N-Benzyloxolane-2-carboxamide | 2-Aminobenzamide |
|---|---|---|
| Core Structure | Oxolane ring fused to carboxamide | Benzene ring with carboxamide |
| Substituents | Benzyl group on N, rigid oxolane | Amino group at C2 position |
| Lipophilicity (LogP) | Higher (benzyl enhances hydrophobicity) | Moderate (polar amino group) |
| Applications | Neurological targets, enzyme modulation | HDAC inhibition, epigenetics |
- Research Findings: 2-Aminobenzamides are established histone deacetylase (HDAC) inhibitors, leveraging their planar aromatic structure for DNA interaction . In contrast, this compound’s non-planar oxolane ring may limit DNA binding but enhance selectivity for membrane-bound enzymes . Solubility studies suggest 2-aminobenzamides exhibit better aqueous solubility due to their polar amino group, whereas this compound requires formulation aids for bioavailability .
Functional Analogues: Benzathine Benzylpenicillin
Benzathine benzylpenicillin, a beta-lactam antibiotic, shares a benzyl group but diverges in core structure and function.
Key Differences:
| Property | N-Benzyloxolane-2-carboxamide | Benzathine Benzylpenicillin |
|---|---|---|
| Core Structure | Oxolane-carboxamide | Beta-lactam thiazolidine ring |
| Functional Groups | Neutral carboxamide | Ionic carboxylate salt |
| Bioactivity | Enzyme modulation (hypothetical) | Bactericidal (cell wall synthesis) |
| Stability | Stable under ambient conditions | Hydrolysis-prone beta-lactam |
- Research Findings: Benzathine benzylpenicillin’s benzyl group enhances prolonged release via low solubility, whereas this compound’s benzyl moiety primarily affects lipophilicity and target affinity . Analytical methods like HPLC-glycan profiling (e.g., GlycoBase) are used for 2-aminobenzamides but may require adaptation for this compound due to its non-glycan structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
